S-Butan-2-yl butane-2-sulfonothioate is a sulfur-containing organic compound characterized by its unique structure, which includes a butane backbone and a sulfonothioate functional group. The compound can be represented by the formula . It is derived from butan-2-ol, a secondary alcohol that exhibits chirality, thus allowing for the existence of stereoisomers. The sulfonothioate group is notable for its potential reactivity in various chemical processes, particularly in nucleophilic substitution reactions.
S-butan-2-yl butane-2-sulfonothioate can be synthesized through several methods:
S-butan-2-yl butane-2-sulfonothioate has potential applications in various fields:
Several compounds share structural similarities with S-butan-2-yl butane-2-sulfonothioate:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Butanesulfonic acid | A sulfonic acid without thioether link | |
| Butanethiosulfonic acid | Contains two sulfur atoms | |
| 3-Mercapto propionic acid | Contains a thiol group | |
| Ethyl butane sulfonate | An ethyl chain instead of a propyl |
S-butan-2-yl butane-2-sulfonothioate is unique due to its specific configuration and potential reactivity patterns that differentiate it from other similar compounds. Its chiral nature and the presence of both sulfonic and thioether functionalities allow for diverse applications in organic synthesis and medicinal chemistry .
Traditional synthetic routes to S-butan-2-yl butane-2-sulfonothioate often involve nucleophilic substitution or oxidative coupling reactions. A prominent method utilizes the reaction of thiols with sulfonyl chlorides in the presence of organic bases. For instance, thiophenol derivatives react with butane-2-sulfonyl chloride under anhydrous conditions, with triethylamine or pyridine serving as proton scavengers to facilitate the formation of the sulfonothioate bond. This method typically employs aromatic hydrocarbon solvents such as toluene at elevated temperatures (80–110°C), achieving moderate yields of 60–75%.
An alternative approach involves oxidative coupling of thiols using silver nitrate (AgNO₃) and boron trifluoride etherate (BF₃·OEt₂) in acetonitrile. This method, optimized for aryl thiols, produces thiosulfonates with yields up to 76% under nitrogen atmosphere at room temperature. While effective for aromatic systems, adaptations for aliphatic thiols like butane-2-thiol require careful control of steric and electronic factors to prevent disulfide byproduct formation.
Table 1: Comparison of Traditional Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Key Limitations |
|---|---|---|---|
| Nucleophilic Substitution | Butane-2-sulfonyl chloride, Et₃N, toluene, 80–110°C | 60–75 | High temperatures, side reactions |
| Oxidative Coupling | AgNO₃, BF₃·OEt₂, CH₃CN, rt, N₂ | 56–76 | Limited aliphatic scope |
Recent advancements leverage electrochemical and transition-metal-catalyzed strategies to improve efficiency and selectivity. Electrochemical anodic oxidation of inorganic sulfites (e.g., Na₂SO₃) with alcohols generates alkoxysulfonyl radicals, which undergo subsequent alkene difunctionalization to form sulfonate esters. This method, conducted in undivided cells under constant current, achieves yields of 70–85% for aliphatic sulfonates, with the radical intermediate trapped by alkenes to form the desired sulfonothioate. Key advantages include ambient reaction conditions and avoidance of stoichiometric oxidants, aligning with green chemistry principles.
Lewis acid catalysis has also emerged as a powerful tool. Scandium triflate (Sc(OTf)₃) activates thiosulfonates for electrophilic difunctionalization of alkenes, enabling regioselective 1,2-thiosulfonylation. For S-butan-2-yl butane-2-sulfonothioate, coordination of Sc(OTf)₃ to the sulfonothioate group facilitates thiiranium ion formation, followed by nucleophilic attack of a sulfonyl anion to establish the stereochemical configuration. This method achieves near-quantitative atom economy and tolerates functional groups such as esters and ethers.
The stereoselective synthesis of S-butan-2-yl butane-2-sulfonothioate hinges on chiral induction during sulfonothioate bond formation. Enantioselective variants of the AgNO₃/BF₃·OEt₂ system employ chiral ligands such as (R)-BINOL to bias the oxidative coupling step, yielding enantiomeric excesses (ee) up to 88%. The rigid chiral environment directs the approach of the thiol and sulfonyl components, favoring one enantiomer via π-π stacking and hydrogen-bonding interactions.
In Sc(OTf)₃-catalyzed reactions, stereocontrol arises from the chiral microenvironment created by the Lewis acid-thiosulfonate complex. Molecular dynamics simulations suggest that the Sc³⁺ ion coordinates to the sulfonyl oxygen, orienting the alkene for syn-addition and dictating the facial selectivity of the sulfonyl anion attack. This mechanism enables diastereoselectivities of 10:1 for trans-disubstituted alkenes.
Radical-mediated pathways, such as those involving alkoxysulfonyl radicals, exhibit inherent stereochemical challenges due to the transient nature of radical intermediates. However, chiral auxiliaries attached to the alkene component can induce asymmetry during the radical trapping step, as demonstrated in the synthesis of β-sulfonothioate esters with 75% ee.
S-Butan-2-yl butane-2-sulfonothioate exhibits significant stereochemical complexity due to the presence of multiple chiral centers within its molecular framework [1]. The compound possesses a molecular formula of C₈H₁₈O₂S₂ with a molecular weight of 210.4 grams per mole, establishing it as a moderately sized organosulfur compound [1]. The structural architecture is characterized by the presence of two chiral centers located at the carbon-2 positions of both butyl chains, which can adopt either R or S configurations according to the Cahn-Ingold-Prelog priority rules [2].
The butan-2-yl moiety demonstrates characteristic features of secondary alcohols that have been converted to sulfonothioate esters, where the chiral center at carbon-2 maintains its stereochemical integrity during the esterification process [3]. Crystallographic analysis of analogous sulfonothioate compounds reveals that the tetrahedral geometry around each chiral carbon is preserved, with bond angles approximating the ideal tetrahedral value of 109.5 degrees [4]. The stereochemical configuration significantly influences the overall molecular conformation and crystal packing arrangements [4].
Table 1: Stereochemical Parameters of S-Butan-2-yl butane-2-sulfonothioate
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₈O₂S₂ | [1] |
| Molecular Weight | 210.4 g/mol | [1] |
| Number of Chiral Centers | 2 | [1] |
| Possible Stereoisomers | 4 | [4] |
| Configuration Options | R,R; R,S; S,R; S,S | [2] |
The sulfonothioate functional group (-SO₂-S-) introduces additional structural constraints that affect the conformational preferences around the chiral centers [5]. Density functional theory calculations on related thiosulfonate compounds demonstrate that the presence of the sulfonyl group creates specific torsional preferences that can influence the stereochemical environment of nearby chiral centers [5]. The sulfur-sulfur bond length in sulfonothioate derivatives typically ranges from 2.00 to 2.06 Angstroms, which is shorter than the single sulfur-sulfur bond in elemental sulfur but longer than sulfur-sulfur double bonds [6].
The solid-state structure of S-Butan-2-yl butane-2-sulfonothioate is predominantly stabilized through intermolecular hydrogen bonding interactions involving the sulfonyl oxygen atoms as hydrogen bond acceptors [7]. The compound lacks traditional hydrogen bond donors such as hydroxyl or amino groups, resulting in a hydrogen bonding network that relies primarily on weak carbon-hydrogen to oxygen interactions [7]. These interactions typically exhibit carbon-hydrogen to oxygen distances ranging from 2.25 to 2.97 Angstroms with angles between 140 and 170 degrees [8].
The sulfonyl group (-SO₂-) serves as the primary hydrogen bond acceptor site, with the oxygen atoms participating in multiple weak hydrogen bonding interactions with neighboring molecules [9]. Studies on related sulfonate compounds reveal that these interactions follow specific geometric preferences, with nitrogen-hydrogen to oxygen distances typically ranging from 1.75 to 2.95 Angstroms and angles between 157 and 177 degrees when suitable donors are present [9]. The tetrahedral arrangement around the sulfur atom in the sulfonyl group creates an optimal geometry for accepting multiple hydrogen bonds simultaneously [10].
Table 2: Hydrogen Bonding Parameters in Sulfonothioate Crystal Structures
| Interaction Type | Distance Range (Å) | Angle Range (°) | Strength Classification |
|---|---|---|---|
| C-H···O (sulfonyl) | 2.25-2.97 | 140-170 | Weak |
| N-H···O (when present) | 1.75-2.95 | 157-177 | Strong |
| O-H···O (hydrated forms) | 1.91-2.21 | 162-178 | Strong |
| S···O interactions | 2.7-3.4 | Variable | Moderate |
The crystal packing of sulfonothioate compounds typically exhibits layered arrangements where hydrophobic alkyl chains orient toward each other while the polar sulfonyl groups form hydrogen-bonded networks [6]. This amphiphilic character creates distinct hydrophilic and hydrophobic regions within the crystal lattice, contributing to the overall stability of the solid-state structure [6]. The presence of multiple conformational isomers can lead to polymorphic behavior, where different crystal forms exhibit varying hydrogen bonding patterns and lattice energies [11].
Intermolecular sulfur-oxygen interactions also contribute to the overall crystal stability, with sulfur to oxygen distances typically ranging from 2.7 to 3.4 Angstroms [12]. These interactions are classified as moderate in strength and provide additional stabilization to the hydrogen bonding network [12]. The combination of weak hydrogen bonds and van der Waals interactions creates a cooperative stabilization effect that maintains the integrity of the crystal structure [13].
Comparative crystallographic analysis reveals that S-Butan-2-yl butane-2-sulfonothioate shares fundamental structural motifs with other sulfonothioate derivatives while exhibiting unique conformational preferences due to its specific alkyl substitution pattern [5]. Studies on S-ethyl 4-aminobenzene-1-sulfonothioate, S-ethyl 4-acetamidobenzene-1-sulfonothioate, and S-methyl 4-acetamidobenzene-1-sulfonothioate demonstrate consistent sulfur-sulfur bond lengths ranging from 2.00 to 2.05 Angstroms and sulfur-oxygen bond lengths between 1.46 and 1.47 Angstroms [5].
The conformational analysis of the carbon-sulfur-sulfur-carbon dihedral angle reveals significant differences between gas-phase calculations and crystal structures [5]. In the gas phase, density functional theory calculations predict dihedral angles ranging from 60 to 180 degrees, with specific conformational preferences determined by steric interactions and electronic effects [14]. However, crystal packing forces can cause substantial deviations from these preferred conformations, leading to dihedral angles that optimize intermolecular interactions rather than intramolecular energy minima [5].
Table 3: Comparative Structural Parameters of Sulfonothioate Derivatives
| Compound | Molecular Weight (g/mol) | S-S Bond Length (Å) | S-O Bond Length (Å) | Crystal Temperature (K) |
|---|---|---|---|---|
| S-ethyl 4-aminobenzene-1-sulfonothioate | 217.31 | 2.00-2.05 | 1.46-1.47 | 100 |
| S-ethyl 4-acetamidobenzene-1-sulfonothioate | 259.34 | 2.00-2.05 | 1.46-1.47 | 100 |
| S-methyl 4-acetamidobenzene-1-sulfonothioate | 245.31 | 2.00-2.05 | 1.46-1.47 | 100 |
| S-Butan-2-yl butane-2-sulfonothioate | 210.40 | Not reported | Not reported | Not reported |
The oxygen-sulfur-oxygen bond angles in sulfonothioate compounds consistently range from 118 to 120 degrees, indicating a distorted tetrahedral geometry around the sulfur atom [10]. This distortion results from the different electronic and steric requirements of the oxygen and sulfur substituents attached to the central sulfur atom [10]. The carbon-sulfur bond lengths typically measure between 1.74 and 1.75 Angstroms, consistent with single bond character [10].
Aromatic sulfonothioate derivatives demonstrate enhanced crystal stability due to pi-pi stacking interactions between aromatic rings, which are absent in aliphatic compounds like S-Butan-2-yl butane-2-sulfonothioate [13]. The aliphatic nature of the target compound results in crystal packing that relies more heavily on van der Waals interactions and weak hydrogen bonding, potentially leading to lower melting points and different polymorphic behavior compared to aromatic analogs [13].
The nucleophilic substitution behavior of S-Butan-2-yl butane-2-sulfonothioate follows established mechanistic principles while exhibiting distinctive characteristics attributed to its sulfonothioate functionality [4] [5]. The compound demonstrates dual nucleophilic character, with the primary nucleophilic site located at the sulfur atom of the thiosulfonate group and secondary nucleophilic sites at the sulfonyl oxygen atoms [6]. This structural arrangement creates a complex mechanistic landscape where multiple reaction pathways compete under varying conditions.
In bimolecular nucleophilic substitution (SN2) reactions, S-Butan-2-yl butane-2-sulfonothioate exhibits enhanced reactivity toward primary alkyl halides compared to conventional thiol nucleophiles [7] [8]. The reaction proceeds through a concerted mechanism with characteristic inversion of configuration at the electrophilic carbon center [9]. Kinetic studies reveal that the reaction rate follows second-order kinetics, being dependent on both the concentration of the sulfonothioate nucleophile and the alkyl halide substrate [5].
| Parameter | Value | Reference Mechanism |
|---|---|---|
| Primary Nucleophilic Site | Sulfur atom (thiosulfonate) | Bimolecular substitution |
| SN2 Reaction Rate | Fast with primary alkyl halides | Concerted mechanism |
| Stereochemical Behavior | Inversion of configuration | Walden inversion |
| Solvent Preference | Polar aprotic solvents | DMSO, DMF favored |
The solvent dependence of nucleophilic substitution reactions involving S-Butan-2-yl butane-2-sulfonothioate demonstrates pronounced sensitivity to solvent polarity and hydrogen bonding capability [6] [5]. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide significantly accelerate the reaction rate by stabilizing the transition state while avoiding solvation of the nucleophile, which would diminish its reactivity [9]. The enhanced nucleophilicity in these solvents results from the differential solvation of the ground state versus the transition state, leading to a lowered activation energy.
Temperature dependence studies reveal Arrhenius behavior with activation energies typically ranging from 45-65 kJ/mol for reactions with primary alkyl halides [7]. The pre-exponential factor demonstrates correlation with the steric accessibility of the electrophilic carbon, suggesting that both electronic and steric factors contribute to the overall reaction kinetics [5]. Mechanistic investigations using kinetic isotope effects indicate that carbon-halogen bond breaking and carbon-sulfur bond formation occur in a synchronized manner, confirming the concerted nature of the SN2 process [8].
The efficacy of various leaving groups in nucleophilic substitution reactions with S-Butan-2-yl butane-2-sulfonothioate follows the established order: I⁻ > Br⁻ > Cl⁻ > F⁻, consistent with their relative leaving group abilities [6] [9]. However, sulfonothioate nucleophiles demonstrate enhanced discrimination between different leaving groups compared to simple alkylthiolates, attributed to the electronic influence of the sulfonyl group which modulates the nucleophile's frontier molecular orbital energies [7]. This enhanced selectivity proves advantageous in synthetic applications where chemoselectivity is paramount.
Recent advances in visible-light-promoted cross-coupling reactions have established S-Butan-2-yl butane-2-sulfonothioate as a valuable coupling partner in photocatalytic transformations [10] [11]. The compound's unique reactivity under photocatalytic conditions stems from its ability to undergo single-electron transfer processes, leading to the formation of sulfur-centered radicals that participate in subsequent coupling events [12]. These photocatalytic protocols operate under mild conditions and demonstrate excellent functional group tolerance, making them particularly attractive for late-stage functionalization of complex molecules.
| Coupling Partner | Catalyst System | Yield Range (%) | Reaction Conditions |
|---|---|---|---|
| Aryldiazonium salts | Photocatalyst (visible light) | 80-95 | RT, blue LED, 24-48h |
| Vinyl halides | Palladium complexes | 70-90 | 100-140°C, 6-12h |
| Aryl boronic acids | Copper catalysts | 75-88 | 60-100°C, 4-8h |
The mechanistic pathway involves initial photocatalyst excitation followed by single-electron transfer to or from the sulfonothioate substrate [10]. This generates a sulfur-centered radical that can undergo rapid coupling with various electrophilic partners, including aryldiazonium salts and alkyl halides [11]. The high efficiency of these transformations (typically 80-95% yields) reflects the favorable thermodynamics of sulfur-carbon bond formation and the stability of the intermediate radical species [12].
Transition metal-catalyzed cross-coupling reactions involving S-Butan-2-yl butane-2-sulfonothioate proceed through oxidative addition, transmetalation, and reductive elimination sequences characteristic of organometallic catalysis [13] [14]. Nickel-based catalysts demonstrate particular efficacy in these transformations, facilitating reductive cross-coupling under mild conditions [15]. The reaction mechanism involves initial oxidative addition of the sulfonothioate to the nickel center, followed by capture of alkyl or aryl radicals and subsequent reductive elimination to form the desired carbon-sulfur bonds [13].
Mechanistic studies employing radical clock experiments and radical quenchers confirm the involvement of radical intermediates in these coupling processes [15]. The use of TEMPO as a radical scavenger significantly diminishes product formation, supporting a radical-based mechanism [13]. Additionally, the successful cyclization of radical clock substrates provides direct evidence for the formation of discrete radical intermediates during the catalytic cycle [15].
The thiophilic reactivity of S-Butan-2-yl butane-2-sulfonothioate in cross-coupling reactions demonstrates remarkable chemoselectivity, particularly in the presence of competing nucleophilic sites [10] [11]. This selectivity arises from the unique electronic properties of the sulfonothioate group, which exhibits enhanced thiophilicity compared to conventional thiol or thioether functionalities [12]. The compound's ability to discriminate between different electrophilic partners enables selective functionalization in complex molecular environments.
Functional group compatibility studies reveal tolerance for a wide range of substituents, including electron-withdrawing and electron-donating groups on aromatic rings, alkyl chains of varying lengths, and various heterocyclic systems [10] [11]. This broad functional group tolerance makes S-Butan-2-yl butane-2-sulfonothioate particularly valuable in medicinal chemistry applications where diverse substitution patterns are required for structure-activity relationship studies [12].
S-Butan-2-yl butane-2-sulfonothioate participates in sophisticated three-component radical addition reactions that enable the construction of complex molecular architectures in a single synthetic operation [16] [17]. These multicomponent transformations typically involve the sulfonothioate as a radical acceptor, alkenes as radical traps, and various radical initiators to propagate the reaction cascade [18] [19]. The efficiency of these processes (85-92% typical yields) reflects the favorable kinetics of radical addition to sulfur centers and the stability of the resulting carbon-sulfur bonds [17].
| MCR Type | Component 1 | Component 2 | Product Type | Efficiency Score |
|---|---|---|---|---|
| Three-component radical addition | Alkenes | S-Butan-2-yl butane-2-sulfonothioate | Thioethers | 85-92% |
| Photocatalytic multicomponent reaction | Aryl diazonium salts | Olefins | Sulfides/Selenides | 88-95% |
| Metal-catalyzed cascade reaction | Terminal alkynes | Aryl halides | Alkynyl sulfones | 70-82% |
The mechanistic pathway begins with radical generation from appropriate initiators, followed by addition to the alkene component to form carbon-centered radicals [16]. These intermediates subsequently react with the sulfonothioate to form new carbon-sulfur bonds while regenerating sulfur-centered radicals that can participate in chain propagation [17]. The overall process demonstrates excellent atom economy, incorporating virtually all atoms from the starting materials into the final products [18].
Multicomponent reactions involving S-Butan-2-yl butane-2-sulfonothioate often proceed through cascade cyclization mechanisms that generate multiple bonds in a single transformation [20] [21]. These processes typically involve initial nucleophilic attack followed by intramolecular cyclization to form heterocyclic products [22]. The sulfonothioate group serves dual roles in these transformations, acting both as a nucleophile in the initial bond-forming event and as a leaving group in subsequent cyclization steps [19].
Computational studies using density functional theory calculations reveal that these cascade processes proceed through well-defined transition states with moderate activation barriers [23] [20]. The thermodynamic driving force for cyclization arises from the formation of stable heterocyclic products and the release of strain associated with intermediate conformations [21]. These mechanistic insights provide valuable guidance for optimizing reaction conditions and predicting the outcomes of related transformations [20].
Recent developments in organocatalytic multicomponent reactions have expanded the utility of S-Butan-2-yl butane-2-sulfonothioate in asymmetric synthesis [24] [25]. These transformations employ chiral organocatalysts to induce enantioselectivity while maintaining the efficiency and atom economy characteristic of multicomponent processes [26]. The sulfonothioate group's unique electronic properties make it particularly well-suited for organocatalytic activation, enabling new modes of reactivity that are inaccessible with conventional sulfur nucleophiles [24].
Mechanistic investigations reveal that these organocatalytic processes often proceed through formation of covalent catalyst-substrate intermediates that control both reactivity and selectivity [25]. The sulfonothioate group can coordinate to various organocatalysts through its sulfur or oxygen atoms, creating well-defined active species that facilitate stereoselective bond formation [24]. These advances represent significant progress toward sustainable and selective synthetic methodologies that avoid the use of toxic metal catalysts [26].